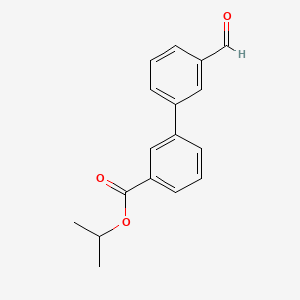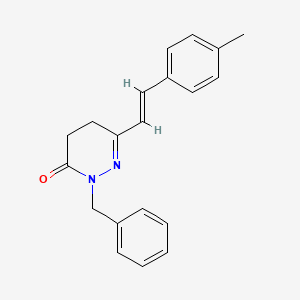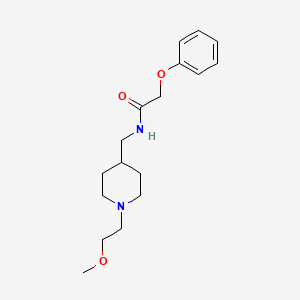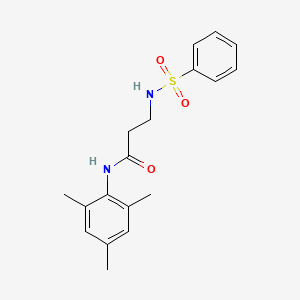
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, modulating its activity and downstream signaling pathways. The sigma-1 receptor is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, suggesting its potential as an antidepressant and anxiolytic agent. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate neurotransmitter release and ion channel activity, and its neuroprotective effects. However, N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
将来の方向性
There are several future directions for the study of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has the potential to be a valuable tool for the study of the sigma-1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide and its applications in various fields.
合成法
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-carboxamide in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders.
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-6-9-19(10-7-16)15-4-2-14(3-5-15)18-17(20)13-8-11-22-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZJWWKBZAYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)


![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)




![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)